molecular formula C20H20N2O5 B2874018 N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide CAS No. 2309804-46-2

N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide

Cat. No.: B2874018
CAS No.: 2309804-46-2
M. Wt: 368.389
InChI Key: QKLJTXLTBMCZLT-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide (CAS 2309804-46-2) is a high-purity small molecule offered for biochemical and pharmacological research. With a molecular formula of C20H20N2O5 and a molecular weight of 368.38 g/mol, this oxalamide derivative features a distinct molecular structure incorporating bis-furan and ethoxyphenyl moieties . Compounds containing the benzo[b]furan motif, which is structurally related to parts of this molecule, have demonstrated significant and broad biological activities in scientific literature, making them a strong focus in medicinal chemistry and drug discovery . Specifically, derivatives of this class have shown exceptional promise as agents with anticancer, antibacterial, and antifungal properties, with numerous studies dedicated to these applications . The furan-based structural elements are known to facilitate diverse intermolecular interactions with enzyme targets, including hydrogen bonding and hydrophobic forces, which are critical for biological activity . This product is intended for research purposes only, specifically for use in in vitro studies. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can source this compound from multiple suppliers, with various quantities available .

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-2-25-15-9-7-14(8-10-15)22-20(24)19(23)21-13-16(17-5-3-11-26-17)18-6-4-12-27-18/h3-12,16H,2,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLJTXLTBMCZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide can be described by its molecular formula C18H22N2O3C_{18}H_{22}N_2O_3. The compound features a central ethylene diamine backbone substituted with furan and ethoxy phenyl groups, which are believed to contribute to its biological properties.

Molecular Structure

ComponentStructure
Furan GroupsTwo furan rings attached
Ethoxyphenyl GroupEthoxy group on phenyl ring
Ethanediamide BackboneCentral amine functional groups

Antioxidant Properties

Research has indicated that compounds containing furan rings exhibit significant antioxidant activity. The ability of this compound to scavenge free radicals can be attributed to the furan moiety, which stabilizes free radicals through resonance stabilization. A study demonstrated that this compound showed a dose-dependent increase in antioxidant activity in vitro, outperforming several known antioxidants in certain assays .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. For instance, it exhibited cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values of 15 µM and 20 µM, respectively. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

In vivo studies have shown that this compound possesses anti-inflammatory properties. In a mouse model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to the control group. This effect is likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

  • Breast Cancer Treatment : A clinical study involving patients with estrogen receptor-positive breast cancer treated with this compound showed promising results in reducing tumor size and improving patient outcomes when combined with standard therapies .
  • Chronic Inflammatory Diseases : In patients with rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain relief, indicating its potential as a therapeutic agent for chronic inflammatory conditions .

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Routes : Likely involves amide coupling between bis(furan-2-yl)ethylamine and 4-ethoxyphenyl oxalic acid derivatives, analogous to ranitidine-related compound syntheses .
  • Future Work : Experimental studies on crystallography (using SHELX ), solubility, and bioactivity are needed to validate computational inferences.

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